molecular formula C19H13ClFN3O2 B2934410 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1260713-36-7

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B2934410
CAS No.: 1260713-36-7
M. Wt: 369.78
InChI Key: XIKRTSHNZZSEHC-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a 1,2,4-oxadiazole ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline core synthesis: The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole intermediate with the quinoline derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate are typical.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has been studied for its potential antimicrobial and anticancer properties. The presence of the quinoline and oxadiazole rings is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the conjugated system.

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but lack the quinoline core.

    6-fluoroquinoline derivatives: These compounds have the quinoline core and fluorine atom but lack the oxadiazole ring.

    Quinolone antibiotics: Such as ciprofloxacin and levofloxacin, which have similar quinoline cores but different substituents.

Uniqueness

The uniqueness of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one lies in its combined structural features, which confer a broad spectrum of biological activities and potential applications. The presence of both the oxadiazole ring and the quinoline core in a single molecule is relatively rare, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-2-24-10-15(17(25)14-9-13(21)7-8-16(14)24)19-22-18(23-26-19)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKRTSHNZZSEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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